
ethyl prop-2-enoate;N-(hydroxymethyl)prop-2-enamide;2-methylidenebutanedioic acid;methyl 2-methylprop-2-enoate;prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanedioic acid, methylene-, polymer with ethyl 2-propenoate, N-(hydroxymethyl)-2-propenamide, methyl 2-methyl-2-propenoate and 2-propenamide is a complex polymer known for its diverse applications in various fields. This compound is synthesized through the polymerization of multiple monomers, resulting in a material with unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this polymer involves the polymerization of butanedioic acid, methylene- with ethyl 2-propenoate, N-(hydroxymethyl)-2-propenamide, methyl 2-methyl-2-propenoate, and 2-propenamide. The reaction typically occurs under controlled conditions, including specific temperatures, pressures, and the presence of catalysts to facilitate the polymerization process .
Industrial Production Methods
In an industrial setting, the production of this polymer is scaled up using large reactors where the monomers are mixed and polymerized under optimized conditions. The process involves continuous monitoring and control to ensure the quality and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
This polymer can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s properties by altering its functional groups.
Substitution: The polymer can participate in substitution reactions where certain functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce new functional groups into the polymer .
Wissenschaftliche Forschungsanwendungen
This polymer has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing other complex molecules and materials.
Biology: Employed in the development of biomaterials and drug delivery systems.
Medicine: Utilized in the formulation of medical devices and controlled-release pharmaceuticals.
Industry: Applied in coatings, adhesives, and as a component in various industrial products.
Wirkmechanismus
The mechanism by which this polymer exerts its effects involves interactions with molecular targets and pathways. For instance, in drug delivery systems, the polymer can encapsulate active pharmaceutical ingredients and release them in a controlled manner. The molecular targets and pathways involved depend on the specific application and the functional groups present in the polymer .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Butanedioic acid, 2-methylene-, polymer with 1,3-butadiene and ethenylbenzene
- Butanedioic acid, methylene-, polymer with ethyl 2-propenoate and methyl 2-methyl-2-propenoate
Uniqueness
Compared to similar compounds, butanedioic acid, methylene-, polymer with ethyl 2-propenoate, N-(hydroxymethyl)-2-propenamide, methyl 2-methyl-2-propenoate and 2-propenamide exhibits unique properties due to the presence of multiple functional groups. These functional groups contribute to its versatility and wide range of applications.
Eigenschaften
CAS-Nummer |
65899-78-7 |
|---|---|
Molekularformel |
C22H34N2O11 |
Molekulargewicht |
502.5 g/mol |
IUPAC-Name |
ethyl prop-2-enoate;N-(hydroxymethyl)prop-2-enamide;2-methylidenebutanedioic acid;methyl 2-methylprop-2-enoate;prop-2-enamide |
InChI |
InChI=1S/C5H6O4.2C5H8O2.C4H7NO2.C3H5NO/c1-3(5(8)9)2-4(6)7;1-4(2)5(6)7-3;1-3-5(6)7-4-2;1-2-4(7)5-3-6;1-2-3(4)5/h1-2H2,(H,6,7)(H,8,9);1H2,2-3H3;3H,1,4H2,2H3;2,6H,1,3H2,(H,5,7);2H,1H2,(H2,4,5) |
InChI-Schlüssel |
DNTASRQDRMYOGV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C=C.CC(=C)C(=O)OC.C=CC(=O)N.C=CC(=O)NCO.C=C(CC(=O)O)C(=O)O |
Verwandte CAS-Nummern |
65899-78-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


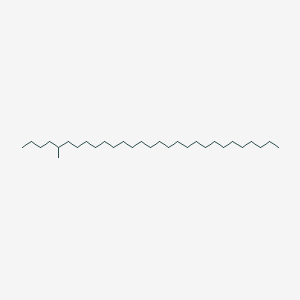
![Bicyclo[2.2.1]heptane-2-propanenitrile, beta-methylene-](/img/structure/B14477195.png)
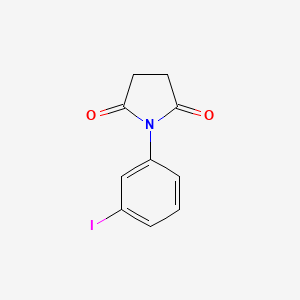

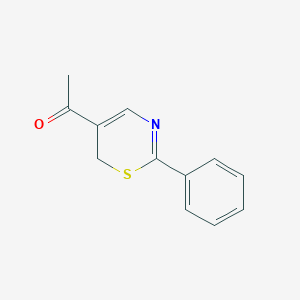
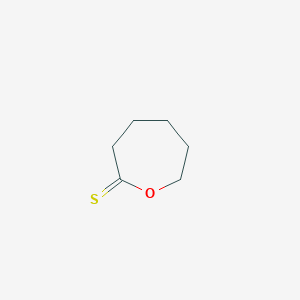
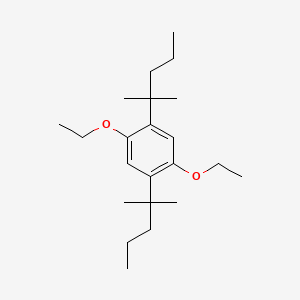
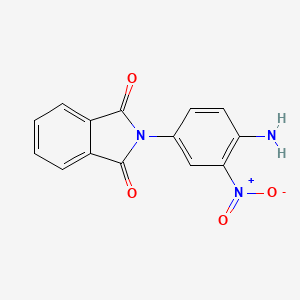
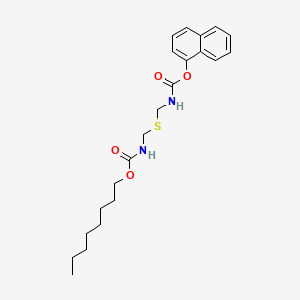

![Bis[(5,6-dimethyl-1H-benzimidazol-1-yl)]phosphinous acid](/img/structure/B14477243.png)
![N-[(2-Aminophenyl)methyl]-2,3-dichloroaniline](/img/structure/B14477250.png)


